molecular formula C20H23Cl2N3O3S2 B1662228 5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride CAS No. 209481-24-3

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride

Cat. No.: B1662228
CAS No.: 209481-24-3
M. Wt: 488.5 g/mol
InChI Key: RMXZRJYGJMSDQK-UHFFFAOYSA-N
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Description

SB 271046 hydrochloride: is a selective antagonist of the serotonin receptor 5-HT6. It was one of the first compounds discovered to selectively target this receptor, which is involved in various neurological processes. The compound was identified through high-throughput screening of the SmithKline Beecham Compound Bank and further developed through structure-activity relationship studies .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

SB 271046 Hydrochloride interacts with the 5-HT6 receptor, displaying over 200-fold selectivity for this receptor compared to other receptor binding sites and ion channels . It has been found to increase levels of the excitatory amino acid neurotransmitters glutamate and aspartate .

Cellular Effects

In the frontal cortex and hippocampus of rats, SB 271046 Hydrochloride was found to increase levels of dopamine and noradrenaline . This suggests that it may influence cell function by modulating neurotransmitter levels.

Molecular Mechanism

SB 271046 Hydrochloride exerts its effects at the molecular level by antagonizing the 5-HT6 receptor . This receptor is a target for high-throughput screening, and SB 271046 Hydrochloride was developed through a structure-activity relationship (SAR) study .

Temporal Effects in Laboratory Settings

SB 271046 Hydrochloride has been shown to produce an increase in seizure threshold over a wide-dose range in the rat maximal electroshock seizure threshold (MEST) test, with a maximum effect at 4 hours post-dose .

Dosage Effects in Animal Models

The effects of SB 271046 Hydrochloride vary with different dosages in animal models . It has been shown to normalize D-amphetamine-disrupted pre-pulse inhibition (PPI) in a dose-dependent manner, but did not reverse PCP-disrupted PPI .

Transport and Distribution

SB 271046 Hydrochloride has poor penetration across the blood-brain barrier , which may affect its transport and distribution within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 271046 hydrochloride involves multiple steps, starting with the preparation of the core benzothiophene structure. The key steps include:

Industrial Production Methods: Industrial production of SB 271046 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: SB 271046 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified derivatives of SB 271046 hydrochloride, such as sulfoxides, sulfones, and substituted aromatic compounds .

Scientific Research Applications

Chemistry and Biology: SB 271046 hydrochloride is widely used in scientific research to study the role of the 5-HT6 receptor in various biological processes. It has been shown to increase levels of neurotransmitters like glutamate, aspartate, dopamine, and noradrenaline in the brain .

Medicine: The compound has potential therapeutic applications in treating neurological and psychiatric disorders, including schizophrenia and cognitive impairments. It has been shown to produce nootropic effects in animal studies .

Industry: In the pharmaceutical industry, SB 271046 hydrochloride is used as a reference compound for developing new drugs targeting the 5-HT6 receptor .

Properties

IUPAC Name

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2.ClH/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24;/h3-6,11-12,22-23H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXZRJYGJMSDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209481-24-3
Record name SB-271046 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-271046 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X289JNP23G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride
Reactant of Route 2
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride
Reactant of Route 3
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride
Reactant of Route 4
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride
Reactant of Route 5
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride

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